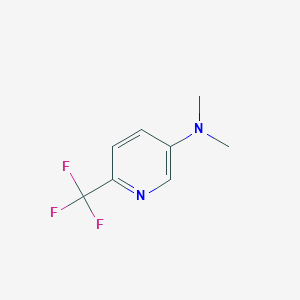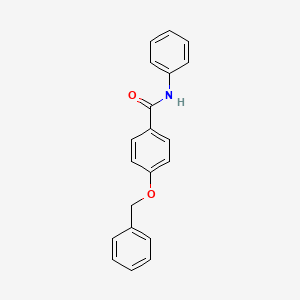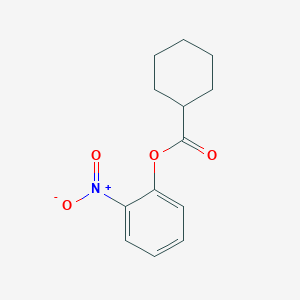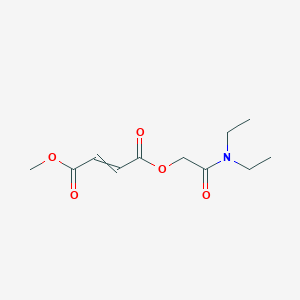
Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine is a chemical compound characterized by the presence of a dimethylamine group attached to a pyridine ring substituted with a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine typically involves the reaction of 6-trifluoromethyl-pyridine with dimethylamine. One common method includes the nucleophilic substitution reaction where the pyridine ring is activated by the trifluoromethyl group, facilitating the substitution with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as sodium hydride, to deprotonate the dimethylamine and enhance its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(trifluoromethyl)pyridin-3-ol
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Dimethyl-(6-trifluoromethyl-pyridin-3-YL)-amine is unique due to the combination of the trifluoromethyl group and the dimethylamine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, lipophilicity, and potential for diverse chemical modifications.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9F3N2/c1-13(2)6-3-4-7(12-5-6)8(9,10)11/h3-5H,1-2H3 |
Clave InChI |
CCVPDTAJAHNRDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CN=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide;hydrochloride](/img/structure/B12458895.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458901.png)

![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12458916.png)
![4-[(2-Phenoxypropanoyl)amino]benzoic acid](/img/structure/B12458924.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B12458932.png)

![4-(2,4-dichlorophenoxy)-N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B12458950.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12458956.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12458961.png)
![2-methoxy-4-[(E)-{[4-(piperidin-1-ylsulfonyl)phenyl]imino}methyl]phenyl acetate](/img/structure/B12458968.png)

![N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12458981.png)
![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12458987.png)
